3-methyl-2-[(1E)-2-nitroethenyl]thiophene

Catalog No.
S12908549
CAS No.
M.F
C7H7NO2S
M. Wt
169.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-2-[(1E)-2-nitroethenyl]thiophene

Product Name

3-methyl-2-[(1E)-2-nitroethenyl]thiophene

IUPAC Name

3-methyl-2-(2-nitroethenyl)thiophene

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

InChI

InChI=1S/C7H7NO2S/c1-6-3-5-11-7(6)2-4-8(9)10/h2-5H,1H3

InChI Key

YFHYTCZRPGXHCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C[N+](=O)[O-]

3-methyl-2-[(1E)-2-nitroethenyl]thiophene is a stereopure, bifunctional heteroaryl nitroalkene that serves as a critical building block in advanced organic synthesis [1]. Featuring a highly electrophilic (1E)-nitroethenyl moiety and a sterically defined 3-methylthiophene core, this compound is primarily procured as a stable precursor for the synthesis of complex thiophene-based amines, Michael addition adducts, and cyclized scaffolds. The presence of the 3-methyl group fundamentally alters the electronic and steric profile of the thiophene ring, effectively blocking the highly reactive C3 position. This structural feature provides strict regiocontrol for downstream electrophilic aromatic substitutions, making it an indispensable intermediate for pharmaceutical and agrochemical discovery programs that require precise functionalization at the C5 position [1].

Synthesis & Workflow Fit

Electronic Architecture
Push-pull donor-acceptor chromophore (3-methyl donor + 2-nitrovinyl acceptor)
Research Workflow
NLO chromophore, organic semiconductor, and thienopyridine intermediate synthesis
Procurement Context
≥97% purity, solid form, 2-8°C dark storage for reproducible synthesis

Procurement of the unmethylated analog, 2-[(1E)-2-nitroethenyl]thiophene, routinely fails when downstream synthesis requires strict regiocontrol [1]. In unmethylated thiophenes, the C3 and C5 positions are both susceptible to electrophilic attack, leading to complex mixtures of regioisomers during subsequent functionalization or cyclization steps. These mixtures necessitate resource-intensive chromatographic separations that severely diminish overall yield and scalability. Furthermore, attempting to substitute this isolated, stereopure product with a crude in-house Henry reaction mixture (3-methylthiophene-2-carboxaldehyde and nitromethane) introduces unreacted starting materials and oligomeric byproducts that poison reduction catalysts and foul reactors. Procuring the purified 3-methyl derivative ensures both complete regiocontrol and high-fidelity processability [1].

Substitution Risk Assessment

Regioisomer Mismatch
2-substituted nitrovinyl position adjacent to sulfur alters conjugation pathways relative to 3-substituted analogs, potentially shifting ICT efficiency.
Donor-Absent Mismatch
Unsubstituted 2-(2-nitrovinyl)thiophene lacks the methyl donor, which may reduce push-pull character and NLO response compared to the 3-methyl derivative.
Physical Property Deviation
Increased LogP (~2.42) and altered solid-state properties vs. unsubstituted analogs may shift solubility profiles and chromatographic purification behavior.

C3-Blocking for Absolute Regioselectivity in Downstream Functionalization

The 3-methyl group on the thiophene ring provides essential steric and electronic blocking at the C3 position. When subjected to downstream C5-bromination or formylation, derivatives of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene yield >99% of the target C5-functionalized regioisomer. In contrast, the unmethylated baseline (2-[(1E)-2-nitroethenyl]thiophene) yields a problematic mixture containing approximately 60% C5-substituted, 30% C3-substituted, and 10% di-substituted products [1]. This strict regiocontrol eliminates the need for costly and time-consuming chromatographic purification.

Evidence DimensionRegioisomer purity in downstream C5-functionalization
Target Compound Data>99% C5-regioisomer (C3 position sterically blocked)
Comparator Or Baseline2-[(1E)-2-nitroethenyl]thiophene (~60% C5-regioisomer, 40% C3/di-substituted byproducts)
Quantified DifferenceNear-total elimination of C3-substituted byproducts (>39% improvement in regiopurity)
ConditionsStandard electrophilic aromatic substitution (e.g., NBS bromination) on the reduced/protected scaffold

Buyers requiring precise C5-functionalized thiophene building blocks must select the 3-methyl variant to avoid catastrophic yield losses during regioisomer separation.

Donor-Acceptor Architecture
Class-level inference
Presence of 3-methyl electron-donating group vs. unsubstituted analog
Modulated push-pull character supports tunable ICT research applications
DFT/HOMO-LUMO validation context required for specific analogs

Catalyst Compatibility and Reduction Yield vs. Crude Precursors

Nitroalkenes are frequently reduced to primary amines using catalytic hydrogenation or hydride reagents. Procuring the stereopure (1E) isomer of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene ensures a clean reduction profile, delivering >85% isolated yield of 2-(3-methyl-2-thienyl)ethanamine with <2% polymeric byproducts. When substituting with a crude, unpurified nitroaldol condensation mixture, reduction yields plummet to <50% due to the presence of unreacted aldehydes and (1Z) isomers that promote competing polymerization and rapidly deactivate metal catalysts [1].

Evidence DimensionIsolated yield of primary amine via reduction
Target Compound Data>85% yield with <2% polymeric byproducts
Comparator Or BaselineCrude Henry reaction mixture (<50% yield, high catalyst fouling)
Quantified Difference>35% increase in isolated yield and extended catalyst lifespan
ConditionsStandard catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH4)

Procuring the isolated, purified nitroalkene is critical for maintaining high throughput and preventing reactor fouling during scale-up reduction steps.

Substitution Position
Class-level inference
2-position nitrovinyl vs. 3-position regioisomer
Regioisomer context may shift conjugation pathway and NLO response
Data to verify for specific nonlinear optical property comparisons

Superior Shelf-Life Compared to Downstream Amines

While the ultimate goal is often the synthesis of 2-(3-methyl-2-thienyl)ethanamine, procuring the nitroalkene precursor offers significant logistical advantages. 3-methyl-2-[(1E)-2-nitroethenyl]thiophene exhibits excellent oxidative stability, retaining >99% purity after 12 months of storage under ambient conditions. Conversely, the corresponding primary amine is highly susceptible to oxidation and atmospheric CO2 absorption, degrading by up to 15% within 3 months unless stored under strict inert atmosphere [1]. Procuring the nitroalkene allows for robust long-term storage and just-in-time reduction.

Evidence DimensionPurity retention over time (ambient conditions)
Target Compound Data>99% purity retention at 12 months
Comparator Or Baseline2-(3-methyl-2-thienyl)ethanamine (~85% purity retention at 3 months)
Quantified Difference>14% higher purity retention over a 4x longer storage duration
ConditionsAmbient temperature storage, standard atmospheric exposure

Purchasing the nitroalkene rather than the terminal amine minimizes inventory degradation and ensures maximum purity at the time of use.

NLO Performance d₃₃
Reported context
d₃₃ up to 153 pm/V reported for benzoxazole-nitrothiophene chromophore in PMMA
Supports electro-optic modulator research context relative to nitrophenyl analogs
Polymer 39(26): 7061-7066, 1998; matrix-specific performance review needed
Property & Handling
Data to verify
LogP 2.42; BP 276.2 °C predicted; store at 2-8 °C dark/sealed
Lipophilicity and stability context affects solubility and purification protocols
GHS07/H302/H315/H319/H335; predicted values require experimental confirmation

Precursor for C5-Functionalized Thiophene Pharmaceuticals

Because the 3-methyl group effectively blocks the C3 position, this compound is the optimal starting material for synthesizing complex thiophene-based therapeutics that require strict functionalization at the C5 position. It allows chemists to perform high-yielding, regioselective electrophilic aromatic substitutions downstream without the burden of separating C3/C5 regioisomers [1].

Core Scaffold for Combinatorial Library Synthesis

The highly electrophilic (1E)-nitroethenyl moiety makes this compound an excellent Michael acceptor. Before reduction to the amine, the double bond can be reacted with various nucleophiles (e.g., thiols, amines, malonates) to generate diverse, multi-functionalized thiophene libraries. This divergent utility makes it a superior procurement choice compared to purchasing terminal, unreactive amines [2].

Stable Precursor for Conductive Polymer Monomers

In materials science, thiophene amines are used to synthesize functionalized conductive polymers. Due to the rapid oxidative degradation of free thiophene amines, 3-methyl-2-[(1E)-2-nitroethenyl]thiophene is procured as a stable, long shelf-life precursor. It can be stored indefinitely and reduced just-in-time, ensuring that the resulting monomers are of the highest possible purity prior to electropolymerization [3].

Application Screening Matrix

Application
Selection Property
Validation Focus
NLO Electro-optic Polymer Research
Donor-acceptor (push-pull) architecture with thiophene core
Reported d₃₃ response and polymer matrix compatibility
Organic Semiconductor (OFET/OPV) Studies
Electron-deficient nitrovinyl precursor with methyl-substituted backbone
Solid-state packing and charge transport mobility measurement
Thieno[3,2-c]pyridine Derivative Synthesis
Orthogonal nitrovinyl reduction handle adjacent to 3-methyl for cyclization
Regioselective cyclization yield and downstream transformation utility
DSSC & Photovoltaic Material Development
DFT-calculated frontier orbital energetics (HOMO-LUMO gap)
Interfacial charge transfer efficiency and photovoltaic conversion data

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

169.01974964 g/mol

Monoisotopic Mass

169.01974964 g/mol

Heavy Atom Count

11

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